

Application Notes and Protocols for 12-SAHSA in In-Vitro Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

12-hydroxy-stearic acid (**12-SAHSA**) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. This class of molecules has garnered significant interest for its potential therapeutic effects in metabolic and inflammatory diseases. FAHFAs, including the closely related 9-PAHSA, are known to act as signaling molecules, primarily through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3]

Activation of GPR120 is associated with potent anti-inflammatory and insulin-sensitizing effects.[4][5] In macrophages, GPR120 signaling can suppress inflammatory responses by inhibiting the NF-kB pathway.[1][3] In adipocytes, GPR120 activation enhances insulin-stimulated glucose uptake and is involved in the regulation of adipogenesis.[6][7] These multifaceted effects make **12-SAHSA** a compelling compound for in-vitro investigation in the context of type 2 diabetes, obesity, and chronic inflammatory conditions.

These application notes provide an overview of key in-vitro assays and detailed protocols to study the biological activities of **12-SAHSA**.

Data Presentation: Efficacy of GPR120 Agonists



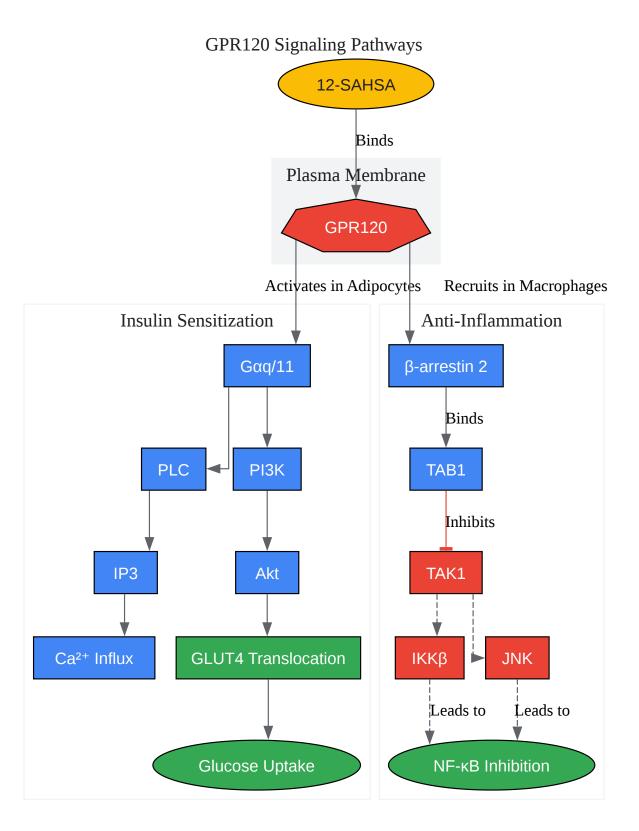
While specific potency data for **12-SAHSA** is not widely published, the following table summarizes the efficacy of the closely related endogenous lipid 9(R)-PAHSA and other common GPR120 agonists. This data provides a valuable reference for determining appropriate concentration ranges for dose-response experiments with **12-SAHSA**. A starting range of 1 μ M to 100 μ M is recommended for initial characterization.

Agonist	Туре	Target Receptor(s)	Reported EC50/IC50 for GPR120	Cell Line <i>l</i> Assay Type	Cite
9(R)-PAHSA	Endogenous Lipid	GPR120, GPR40	~19 μM (IC50)	Not Specified	[8]
DHA (Omega-3 FA)	Endogenous FA	GPR120	1 - 10 μM (EC50)	SRE-luc Reporter Assay	[4][8]
EPA (Omega- 3 FA)	Endogenous FA	GPR120	1 - 10 μM (EC50)	SRE-luc Reporter Assay	[4][8]
TUG-891	Synthetic	Selective GPR120	~43.7 nM (EC50)	hGPR120- transfected CHO cells / Calcium Flux	[8][9]
GW9508	Synthetic	GPR40, GPR120	~2.2 - 3.4 μM (EC50)	HEK-293 cells expressing GPR120 / Calcium Mobilization	[8]

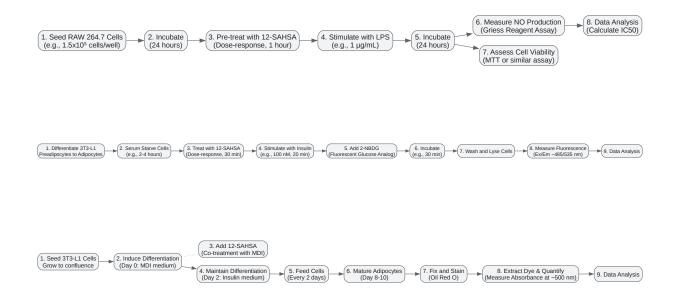
GPR120 Signaling Pathway

The biological effects of **12-SAHSA** are primarily mediated through the GPR120 receptor, which triggers distinct downstream pathways in different cell types to exert its anti-inflammatory and insulin-sensitizing actions.[6]









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